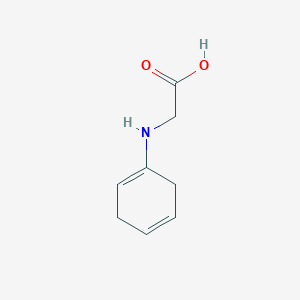
1,4-Cyclohexadiene-1-glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-(-)-2,5-Dihydrophenylglycine: is an organic compound that belongs to the class of amino acids It is a derivative of phenylglycine, characterized by the presence of a phenyl group attached to the alpha carbon of glycine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-(-)-2,5-Dihydrophenylglycine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable phenylglycine derivative.
Hydrogenation: The phenylglycine derivative undergoes hydrogenation to introduce the dihydro functionality at the 2,5-positions of the phenyl ring.
Chiral Resolution: The resulting mixture is subjected to chiral resolution to isolate the desired D-(-)-enantiomer.
Industrial Production Methods: In an industrial setting, the production of D-(-)-2,5-Dihydrophenylglycine may involve:
Catalytic Hydrogenation: Utilizing a palladium or platinum catalyst to achieve selective hydrogenation.
Enzymatic Resolution: Employing enzymes such as lipases or esterases to achieve chiral resolution with high enantiomeric purity.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-(-)-2,5-Dihydrophenylglycine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst to form fully saturated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of various substituted phenylglycine derivatives.
Scientific Research Applications
Chemistry:
Chiral Building Block: D-(-)-2,5-Dihydrophenylglycine is used as a chiral building block in the synthesis of complex organic molecules.
Ligand Synthesis: It serves as a precursor for the synthesis of chiral ligands used in asymmetric catalysis.
Biology:
Enzyme Inhibitors: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes involved in disease pathways.
Medicine:
Pharmaceuticals: It is explored for its potential use in the development of new drugs, particularly those targeting neurological and metabolic disorders.
Industry:
Fine Chemicals: D-(-)-2,5-Dihydrophenylglycine is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which D-(-)-2,5-Dihydrophenylglycine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity by mimicking the natural substrate or by forming stable complexes. This inhibition can disrupt metabolic pathways, leading to therapeutic effects in the treatment of diseases.
Comparison with Similar Compounds
L-Phenylglycine: Another enantiomer of phenylglycine with different stereochemistry.
D-Phenylalanine: An amino acid with a similar structure but different functional groups.
D-(-)-2,5-Dihydroxyphenylglycine: A derivative with hydroxyl groups instead of hydrogen atoms at the 2,5-positions.
Uniqueness: D-(-)-2,5-Dihydrophenylglycine is unique due to its specific stereochemistry and the presence of dihydro functionality, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in asymmetric synthesis and as a potential therapeutic agent.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-(cyclohexa-1,4-dien-1-ylamino)acetic acid |
InChI |
InChI=1S/C8H11NO2/c10-8(11)6-9-7-4-2-1-3-5-7/h1-2,5,9H,3-4,6H2,(H,10,11) |
InChI Key |
NWQBGEWGSWGNHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(=C1)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[2-[[4-(4-chlorophenyl)but-3-en-2-ylideneamino]oxymethyl]phenyl]-3-methoxyprop-2-enoate](/img/structure/B13394033.png)
![16,18-Dihydroxy-17-methoxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11-dione](/img/structure/B13394034.png)


![tert-Butyl N-({2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl}methyl)carbamate](/img/structure/B13394045.png)



![[3-Hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13394074.png)
![(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B13394076.png)

![4-[(3-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13394100.png)

![4-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13394111.png)
